1-Methylpyrrolidin-3-amine dihydrochloride
Overview
Description
1-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . It is a tertiary alkylamine, which means it contains a nitrogen atom bonded to three alkyl groups. This compound is typically used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of 1-methylpyrrolidine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve:
Reactants: 1-methylpyrrolidine and hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to slightly elevated temperatures
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
1-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Major Products: The major products depend on the specific reaction but can include amine oxides, secondary amines, and substituted pyrrolidines.
Scientific Research Applications
1-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, which can enhance its reactivity and facilitate catalytic processes.
Comparison with Similar Compounds
1-Methylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds such as:
N-Methylpyrrolidine: Similar structure but lacks the dihydrochloride salt form.
Pyrrolidine: A simpler structure without the methyl group.
N,N-Dimethylpyrrolidine: Contains two methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
1-methylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENRFVAAKFKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209287-84-2 | |
Record name | 1-methylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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